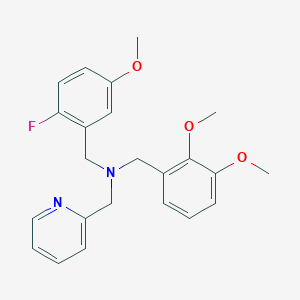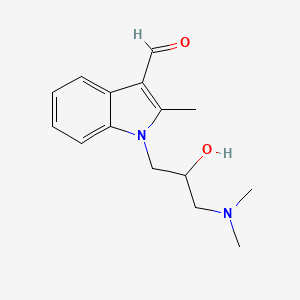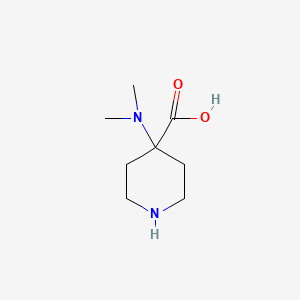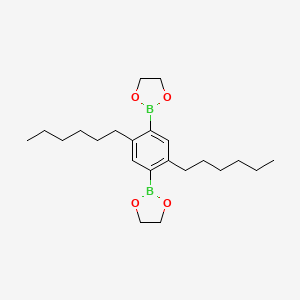
2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid
Vue d'ensemble
Description
“2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is a chemical compound with the CAS Number: 883858-08-0 . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of “2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is C10H13NO3 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
“2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is a solid at room temperature . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . The detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Sorption Studies
Research on phenoxy herbicides, including compounds structurally related to "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid," focuses on their sorption to soil, organic matter, and minerals. These studies investigate the environmental fate of such compounds, including their interactions with different types of soil and the factors affecting their mobility and persistence in the environment (Werner, Garratt, & Pigott, 2012).
Flavor Compounds in Foods
Research on branched chain aldehydes, which are key flavor compounds in food products, provides insights into the production and breakdown pathways of these compounds from amino acids. This area of research is relevant for the study of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid" due to potential applications in food science and technology (Smit, Engels, & Smit, 2009).
Photodynamic Therapy
The study of compounds used in photodynamic therapy (PDT) for treating various dermatological conditions provides a framework for investigating the potential therapeutic applications of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid." Research in this area explores the mechanisms of action, efficacy, and safety of photosensitizing agents (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Biomass-Derived Chemicals
Investigations into biomass-derived levulinic acid for drug synthesis highlight the potential of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid" in the field of green chemistry and biotechnology. Such studies focus on the synthesis of value-added chemicals and their applications in medicine, emphasizing the importance of sustainable and eco-friendly approaches (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Chemical Warfare Agent Degradation
Research on the degradation products of chemical warfare agents offers insights into the environmental and toxicological aspects of related compounds, including "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid." These studies address the formation, fate, and effects of degradation products, contributing to our understanding of public health and environmental safety (Munro, Talmage, Griffin, Waters, Watson, King, & Hauschild, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-2-(5-methylpyridin-2-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-4-5-8(11-6-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUOBGLBJOWLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)




![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanecarboxamide](/img/structure/B3163441.png)



![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)
![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)


![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)